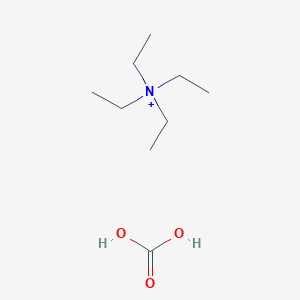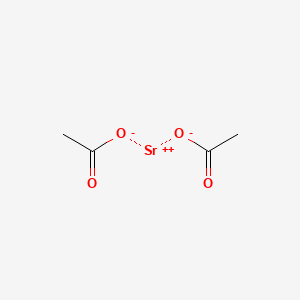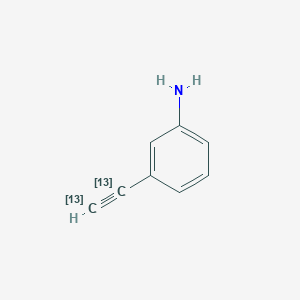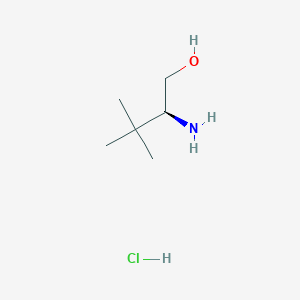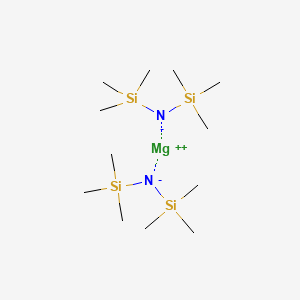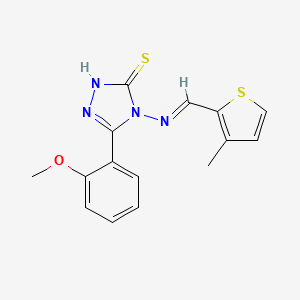
3-(2-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a member of the 1,2,4-triazole family, which contains a five-membered ring with three nitrogen atoms and two carbon atoms.
- Its systematic name is 3-(2-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione .
- The compound’s structure consists of a triazole ring fused with a thiophene ring and an aniline moiety.
- It exhibits interesting properties due to its heterocyclic structure and functional groups.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the , which combines an aldehyde, an amine, and a thiol in the presence of a base to form the triazole ring.
Reaction Conditions: The reaction typically occurs under mild conditions, using a solvent like ethanol or acetonitrile.
Industrial Production: While not widely produced industrially, research laboratories often synthesize it for specific applications.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and the substituents present.
Wissenschaftliche Forschungsanwendungen
Biology: It may have bioactive properties, making it relevant for drug discovery.
Medicine: Investigations explore its potential as an antimicrobial or antitumor agent.
Industry: Although not widely used, it could find applications in materials science or specialty chemicals.
Wirkmechanismus
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other 1,2,4-triazole derivatives, such as and , share structural similarities.
Uniqueness: Its combination of a methoxyphenyl group, a thiophene ring, and a triazole scaffold sets it apart.
Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding.
Eigenschaften
CAS-Nummer |
478256-52-9 |
|---|---|
Molekularformel |
C15H14N4OS2 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
3-(2-methoxyphenyl)-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4OS2/c1-10-7-8-22-13(10)9-16-19-14(17-18-15(19)21)11-5-3-4-6-12(11)20-2/h3-9H,1-2H3,(H,18,21)/b16-9+ |
InChI-Schlüssel |
FZQULUQLJLMSIL-CXUHLZMHSA-N |
Isomerische SMILES |
CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC |
Kanonische SMILES |
CC1=C(SC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


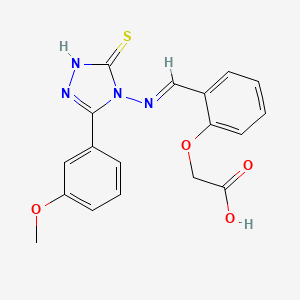

![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
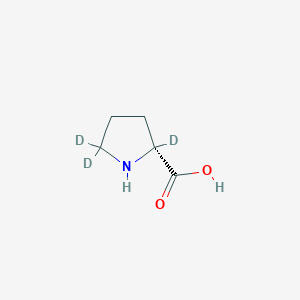
![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
